9-isopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
9-Isopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic derivative of the chromeno-oxazine scaffold, a heterocyclic system combining coumarin and oxazine moieties. This compound is structurally characterized by a 9-isopropyl group and a 3-phenyl substituent on the fused chromeno-oxazine core. Such derivatives have garnered attention in medicinal chemistry due to their anti-inflammatory properties. For example, Zhang et al. (2017) demonstrated that related 9,10-dihydrochromeno-oxazine derivatives inhibit NF-κB signaling, a key pathway in inflammation . The isopropyl and phenyl groups likely enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
3-phenyl-9-propan-2-yl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-13(2)21-10-16-18(24-12-21)9-8-15-19(22)17(11-23-20(15)16)14-6-4-3-5-7-14/h3-9,11,13H,10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJPHZDEXKVRPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-isopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of arylaldehydes with 4-hydroxycoumarin and dimedone in the presence of a mesoporous acidic nanocatalyst . The reaction is carried out under reflux conditions in ethyl acetate, yielding the desired product in high yields (84-95%) within 180-240 minutes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high efficiency and yield. The use of recyclable nanocatalysts is also advantageous in industrial settings due to their cost-effectiveness and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
9-isopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromeno[8,7-e][1,3]oxazin-4-one derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
9-isopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9-isopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or anti-cancer activities .
Comparison with Similar Compounds
Key Observations :
- Polar substituents (e.g., hydroxybutyl in ) improve aqueous solubility compared to the target compound’s isopropyl group.
- Bulky groups (e.g., methylbenzyl in ) may reduce metabolic clearance but increase steric hindrance, affecting binding affinity.
Pharmacological Activity
Anti-Inflammatory Activity
Zhang et al. (2017) reported that 9,10-dihydrochromeno-oxazine derivatives suppressed NF-κB activation and reduced pro-inflammatory cytokines (e.g., TNF-α, IL-6) in murine macrophages . Notably, derivatives with electron-donating groups (e.g., methoxy) on the phenyl ring exhibited superior activity compared to unsubstituted analogs, suggesting the target compound’s 3-phenyl group may synergize with isopropyl to modulate activity .
Antiviral and Anticancer Potential
Compounds like 6o (9-(4-methylphenethyl)-2-phenyl derivative) showed antiviral activity against plant pathogens, with IC₅₀ values <50 μM . Ferrocenyl derivatives (e.g., 12b ) demonstrated antimalarial activity, highlighting the scaffold’s versatility . However, the target compound’s biological profile remains underexplored compared to these analogs.
Physicochemical and Spectroscopic Properties
Solubility and Stability
- Hydroxyalkyl substituents: Derivatives with 4-hydroxybutyl or 4-hydroxypentyl chains (e.g., 4a, 4b) exhibited higher solubility in polar solvents (e.g., DMSO, ethanol) due to hydrogen bonding .
- Tautomerization: Mykhaylo et al. demonstrated that solvent polarity and substituent electronics influence tautomeric equilibria between oxazinyl and chromenone forms, affecting stability . The target compound’s isopropyl group may stabilize the oxazine tautomer in nonpolar environments.
Biological Activity
The compound 9-isopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and the mechanisms underlying its pharmacological effects.
Synthesis
The synthesis of 9-isopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step synthetic pathways that incorporate various reagents and conditions. The compound can be synthesized through the cyclization of appropriate precursors in the presence of base catalysts under controlled temperatures. Specific methods may vary based on desired yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 9-isopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one. For instance, derivatives of chromeno compounds have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that related compounds exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Table 1: Biological Activities of Related Compounds
| Compound Name | Target Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15 | Apoptosis induction |
| Compound B | HeLa (Cervical) | 12 | Cell cycle arrest |
| Compound C | A549 (Lung) | 20 | ROS generation |
The biological activity of 9-isopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one may involve several mechanisms:
- Induction of Apoptosis : Similar compounds have been shown to activate intrinsic apoptotic pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Some derivatives inhibit key cell cycle regulators, preventing cancer cells from proliferating.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting cell death.
Case Studies
A notable case study involved the evaluation of a closely related chromene derivative in vivo. The compound was administered to mice bearing xenograft tumors. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
